N-tert-butyl-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
Overview
Description
N-tert-butyl-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide: is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with tert-butyl, dimethyl, oxo, and sulfonamide groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of tert-Butyl and Dimethyl Groups: The tert-butyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Oxidation to Form the Oxo Group:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the quinoline derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-tert-butyl-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
- N-tert-butyl-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-carboxamide
- N-tert-butyl-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-thiol
Comparison:
- N-tert-butyl-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical reactivity and biological activity.
- N-tert-butyl-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-carboxamide has a carboxamide group instead of a sulfonamide, leading to different hydrogen bonding capabilities and biological interactions.
- N-tert-butyl-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-thiol contains a thiol group, which can form disulfide bonds and has distinct redox properties compared to the sulfonamide group.
Properties
IUPAC Name |
N-tert-butyl-1,4-dimethyl-2-oxoquinoline-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-10-8-14(18)17(5)13-7-6-11(9-12(10)13)21(19,20)16-15(2,3)4/h6-9,16H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPBSKDRZIUDPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=C(C=C2)S(=O)(=O)NC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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